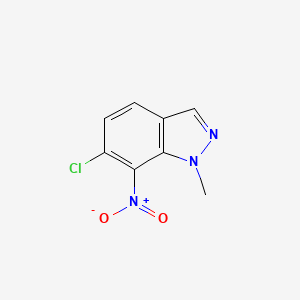
6-Chloro-1-methyl-7-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro, methyl, and nitro substituents on the indazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-7-nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 6-chloro-1-methylindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs at low temperatures to control the formation of byproducts.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions. These reactions typically require elevated temperatures and the presence of a base.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Amines, thiols, bases, elevated temperatures.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products:
Reduction: Amino derivatives of this compound.
Substitution: Substituted indazole derivatives with different functional groups.
Cyclization: Fused ring systems with potential biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 6-Chloro-1-methyl-7-nitro-1H-indazole is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may inhibit enzymes such as phosphodiesterases or kinases, leading to the modulation of signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
6-Nitroindazole: Similar in structure but lacks the chloro and methyl substituents.
6-Chloroindazole: Lacks the nitro and methyl substituents.
1-Methyl-7-nitroindazole: Lacks the chloro substituent.
Uniqueness: 6-Chloro-1-methyl-7-nitro-1H-indazole is unique due to the combination of chloro, methyl, and nitro groups on the indazole ring. This combination enhances its chemical reactivity and biological activity compared to its analogs. The presence of these substituents allows for a broader range of chemical transformations and potential therapeutic applications.
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-1-methyl-7-nitroindazole |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-5(4-10-11)2-3-6(9)8(7)12(13)14/h2-4H,1H3 |
InChI Key |
MDZDNLCDVWXJBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2[N+](=O)[O-])Cl)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
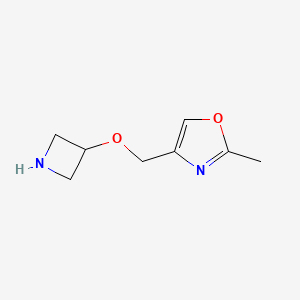
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
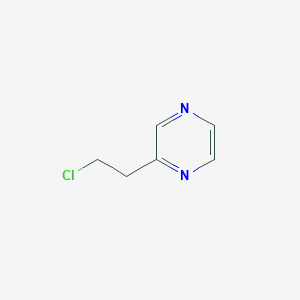
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
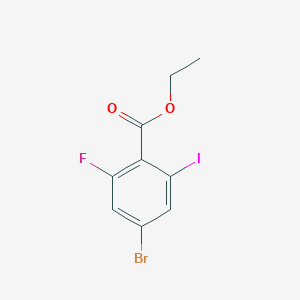
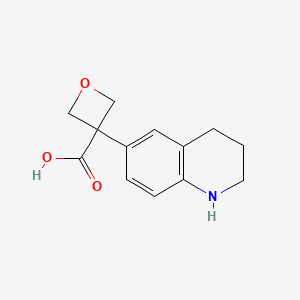
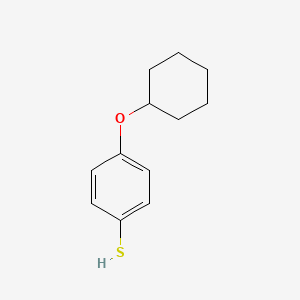
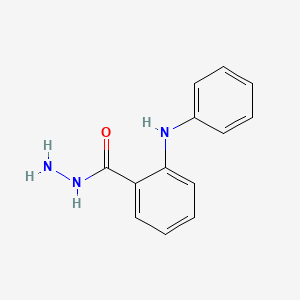
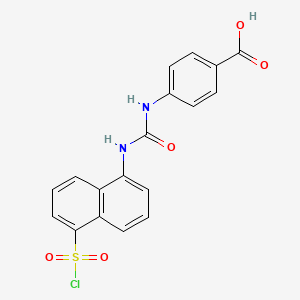
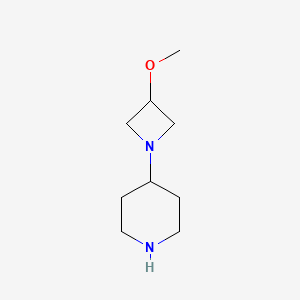
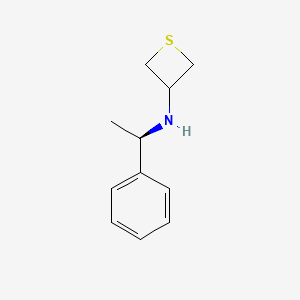
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
